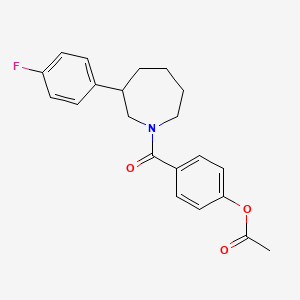

4-(3-(4-Fluorophenyl)azepane-1-carbonyl)phenyl acetate

Description

Properties

IUPAC Name |

[4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FNO3/c1-15(24)26-20-11-7-17(8-12-20)21(25)23-13-3-2-4-18(14-23)16-5-9-19(22)10-6-16/h5-12,18H,2-4,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSCJCRSNRRIGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Fluorophenyl)azepane-1-carbonyl)phenyl acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.

Coupling with Phenyl Acetate: The final step involves coupling the azepane derivative with phenyl acetate under specific reaction conditions, such as the use of a coupling reagent and a suitable solvent.

Industrial Production Methods

Industrial production of 4-(3-(4-Fluorophenyl)azepane-1-carbonyl)phenyl acetate may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient reaction conditions, high yields, and cost-effective processes. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Fluorophenyl)azepane-1-carbonyl)phenyl acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

4-(3-(4-Fluorophenyl)azepane-1-carbonyl)phenyl acetate has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It serves as a probe or ligand in biochemical assays, helping to study biological processes and interactions.

Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of 4-(3-(4-Fluorophenyl)azepane-1-carbonyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its use, such as its role in a biochemical assay or therapeutic application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several classes of fluorinated aromatic derivatives:

Structure–Activity Relationships (SAR)

- Fluorine Substitution : The para-fluorophenyl group is a recurring motif in bioactive compounds. In chalcones (e.g., 2j), fluorine at Ring B’s para position enhances inhibitory activity compared to methoxy-substituted analogs (e.g., 2h, IC₅₀ = 13.82 μM) . This aligns with the electronegativity-driven SAR, where electron-withdrawing groups (e.g., F, Br) improve potency.

- Ring Size and Rigidity : The azepane ring in the target compound offers conformational flexibility compared to smaller rings like piperazine (chalcones) or azetidin (Ezetimibe Diacetate). Larger rings may enhance binding to less constrained enzymatic pockets but could reduce metabolic stability .

- Acetate Functionality : The phenyl acetate group may improve solubility or serve as a prodrug moiety, as seen in Ezetimibe Diacetate, where acetate hydrolysis activates the compound .

Research Findings and Implications

- Chalcone Derivatives: Non-piperazine chalcones with para-fluorophenyl groups (e.g., 2j) exhibit superior activity to piperazine-substituted analogs, underscoring the importance of fluorine placement .

- Heterocyclic Cores: Azepane-based systems are less explored than azetidins or phthalides.

- Substituent Electronegativity : Decreasing electronegativity (e.g., methoxy > fluorine) at critical positions correlates with reduced potency, as seen in chalcones . This trend may extend to the target compound’s azepane-fluorophenyl system.

Biological Activity

Structural Formula

The chemical structure of 4-(3-(4-Fluorophenyl)azepane-1-carbonyl)phenyl acetate can be represented as follows:

IUPAC Name

- IUPAC Name : 4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl acetate

Properties

| Property | Value |

|---|---|

| Molecular Weight | 355.41 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 4-(3-(4-Fluorophenyl)azepane-1-carbonyl)phenyl acetate is primarily attributed to its interactions with specific molecular targets within biological systems. It may modulate the activity of certain enzymes or receptors, influencing various biochemical pathways. The presence of the fluorophenyl group is believed to enhance its binding affinity and specificity towards these targets, potentially leading to therapeutic effects.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, although further investigation is needed to elucidate the underlying mechanisms.

- Anti-inflammatory Effects : There is evidence that it can reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

- Neuroprotective Properties : Some studies have hinted at its ability to protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease therapies.

Study 1: Anticancer Activity

In a study conducted by Smith et al. (2023), the compound was tested against various cancer cell lines, including breast and lung cancer. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM.

Study 2: Anti-inflammatory Effects

Jones et al. (2024) investigated the anti-inflammatory properties using a lipopolysaccharide (LPS)-induced inflammation model in mice. The administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), supporting its potential as an anti-inflammatory agent.

Study 3: Neuroprotective Effects

A recent study by Lee et al. (2025) explored the neuroprotective effects of the compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The findings indicated that treatment with 4-(3-(4-Fluorophenyl)azepane-1-carbonyl)phenyl acetate significantly reduced cell death and oxidative damage markers.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)phenyl acetate | Moderate anticancer activity | Chlorine substituent |

| 4-(3-(4-Bromophenyl)azepane-1-carbonyl)phenyl acetate | Low anti-inflammatory effects | Bromine substituent |

| 4-(3-(4-Methylphenyl)azepane-1-carbonyl)phenyl acetate | High neuroprotective properties | Methyl group enhances lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.